![molecular formula C7H19NSi B186214 N-sec-Butyl(trimethylsilyl)amine CAS No. 17425-82-0](/img/structure/B186214.png)
N-sec-Butyl(trimethylsilyl)amine
Overview
Description
N-sec-Butyl(trimethylsilyl)amine is an organic compound with the molecular formula C7H19NSi. It is a derivative of amine where the nitrogen atom is bonded to a sec-butyl group and a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-sec-Butyl(trimethylsilyl)amine can be synthesized through the reaction of sec-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-sec-Butyl(trimethylsilyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected amines .
Scientific Research Applications
Organic Synthesis
1.1 Role as a Reagent
N-sec-Butyl(trimethylsilyl)amine is primarily utilized as a reagent in organic synthesis, particularly in the formation of amines and the protection of amine functionalities. Its ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules.
- Amination Reactions : The compound can facilitate the amination of various substrates, enhancing yields and selectivity. For instance, it has been used effectively in the synthesis of N-alkylated amino acids through selective alkylation processes .
1.2 Protecting Group
In peptide synthesis, this compound serves as a protecting group for amines. The trimethylsilyl group can be removed under mild conditions, allowing for selective deprotection in multi-step syntheses .
Catalysis
2.1 Catalytic Applications
This compound has shown potential in catalytic processes, particularly in metal-catalyzed reactions where it acts as a ligand or stabilizing agent for metal complexes.
- Metal Complexes : Studies have demonstrated that incorporating this compound into metal complexes can enhance their reactivity and selectivity in catalytic cycles . For example, nickel complexes derived from bis(trimethylsilyl)amides exhibit unique catalytic properties that can be exploited in various organic transformations .
Materials Science
3.1 Thin Film Deposition
The compound is also applied in materials science, specifically in the deposition of thin films for electronic applications. Its silyl group allows for the formation of silicon-containing films that are crucial in semiconductor technology .
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Reagent for amination and protection | High yields, selectivity |
Catalysis | Ligand in metal complexes | Enhanced reactivity |
Thin Film Deposition | Formation of silicon-containing films | Essential for semiconductor devices |
Case Studies
4.1 Synthesis of N-Alkyl Amino Acids
A notable case study involves the use of this compound in synthesizing N-alkyl amino acids. The process involves the selective methylation of sulfonamides using this compound as a protecting agent, resulting in high yields (up to 91%) for various amino acids .
4.2 Metal-Catalyzed Reactions
Another significant application is its role in nickel-catalyzed reactions where this compound enhances the formation of nickel complexes that are effective in C-C coupling reactions. This application demonstrates its utility in developing new synthetic pathways for complex organic molecules .
Mechanism of Action
The mechanism of action of N-sec-Butyl(trimethylsilyl)amine primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the amine, preventing unwanted reactions during synthesis. The compound can be deprotected under specific conditions, such as treatment with fluoride ions, to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylchloride: Used for silylation reactions.
Hexamethyldisilazane: Another silylating agent with similar applications.
Butylamine: A simpler amine without the silyl group.
Uniqueness
N-sec-Butyl(trimethylsilyl)amine is unique due to its combination of a sec-butyl group and a trimethylsilyl group, providing specific steric and electronic properties that make it particularly useful in selective protection and deprotection strategies in organic synthesis .
Biological Activity
N-sec-Butyl(trimethylsilyl)amine (C7H19NSi) is a compound of significant interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a butyl group attached to a trimethylsilyl amine moiety. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a useful reagent in synthetic chemistry.
Antimicrobial Activity
Research indicates that silyl amines can act as inhibitors of bacterial enzymes, particularly those involved in cell wall synthesis. For instance, derivatives of amino acids modified with silyl groups have demonstrated inhibitory effects on bacterial growth by targeting enzymes such as d-Ala:d-Ala ligase and MurA-F enzymes . These findings suggest that this compound could potentially be developed into antimicrobial agents through further modification.
Case Studies
- Antibacterial Studies : A study focused on amino acid-based antimicrobial agents synthesized from various silyl amines, including this compound derivatives, found that certain modifications led to significant antibacterial activity against Gram-positive bacteria. The mechanism involved inhibition of bacterial cell wall synthesis pathways .
- Synthesis of Antimicrobial Compounds : In another study, researchers synthesized a series of silyl-modified amino acids and tested their efficacy against common pathogens. The results indicated that compounds derived from this compound exhibited enhanced stability and activity compared to their non-silylated counterparts .
Table 1: Biological Activities of Silylated Amines
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
This compound | Antimicrobial | E. coli | |
Silylated amino acid derivative | Antifungal | Candida albicans | |
Trimethylsilylated compound | Enzyme inhibitor | d-Ala:d-Ala ligase |
Safety and Toxicity
While this compound has shown potential for biological applications, it is essential to consider its safety profile. According to PubChem data, the compound exhibits low toxicity levels; however, appropriate handling measures should be taken due to the presence of silicon and nitrogen in its structure .
Properties
IUPAC Name |
N-trimethylsilylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-6-7(2)8-9(3,4)5/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUPNBOPJGCOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506505 | |
Record name | N-(Butan-2-yl)-1,1,1-trimethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17425-82-0 | |
Record name | N-(Butan-2-yl)-1,1,1-trimethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sec-Butyl(trimethylsilyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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